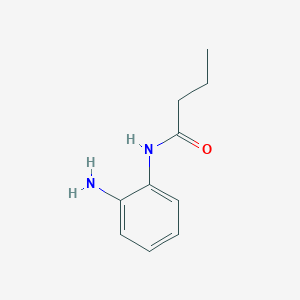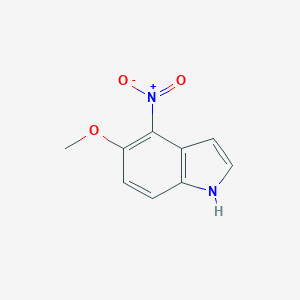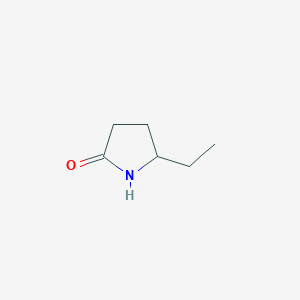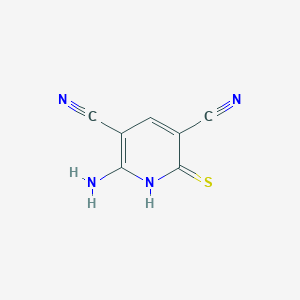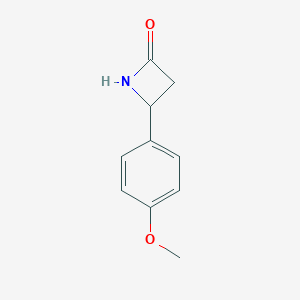
4-(4-Methoxyphenyl)-2-azetidinone
描述
4-(4-Methoxyphenyl)-2-azetidinone is an organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides The presence of a methoxyphenyl group at the fourth position of the azetidinone ring imparts unique chemical and physical properties to this compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2-azetidinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxybenzylamine with chloroacetyl chloride, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include the use of continuous flow reactors and optimized reaction conditions to enhance the yield and reduce the production cost. The use of catalysts and solvents that are environmentally friendly is also a consideration in industrial synthesis.
化学反应分析
Types of Reactions: 4-(4-Methoxyphenyl)-2-azetidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-(4-methoxyphenyl)-2-oxoazetidine, while reduction may produce 4-(4-methoxyphenyl)azetidine.
科学研究应用
4-(4-Methoxyphenyl)-2-azetidinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 4-(4-Methoxyphenyl)-2-azetidinone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
4-(4-Methoxyphenyl)-2-azetidinone can be compared with other similar compounds, such as:
- 4-(4-Methoxyphenyl)-1-azetidinone
- 4-(4-Methoxyphenyl)-3-azetidinone
- 4-(4-Methoxyphenyl)-2-oxoazetidine
These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The presence of different substituents or functional groups can significantly influence their properties and uses.
属性
IUPAC Name |
4-(4-methoxyphenyl)azetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-8-4-2-7(3-5-8)9-6-10(12)11-9/h2-5,9H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESNFZGXKRIXRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,6-dihydro-6-methyl-7H-Pyrrolo[2,3-c]pyridin-7-one](/img/structure/B171861.png)
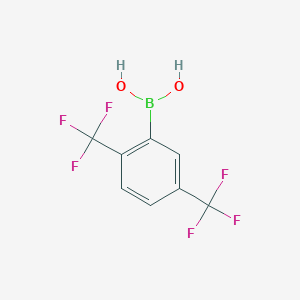

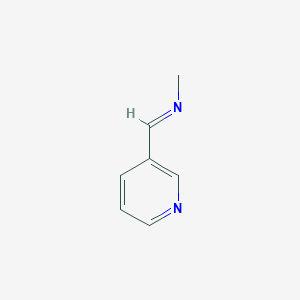
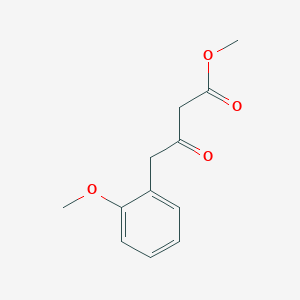
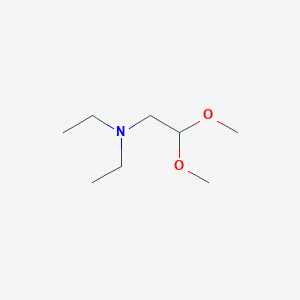

![6H-Purin-6-one, 2-aMino-1,9-dihydro-9-[[1-(hydroxyMethyl)-2-(phenylMethoxy)ethoxy]Methyl]-](/img/structure/B171880.png)
![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)

